6-Oxo-ramelteon
説明
6-Oxo-ramelteon is a synthetic compound belonging to the melatonin family. It plays an important role in regulating the circadian rhythm . It is chemically designated as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide .
Synthesis Analysis
A concise six-step asymmetric synthesis of ramelteon was developed from a monocyclic 3-hydroxyacetophenone starting material using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral chain . Another novel process for the synthesis of ramelteon involves the use of key intermediates .
Molecular Structure Analysis
The molecular formula of 6-Oxo-ramelteon is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da . Molecular modelling analyses based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .
Chemical Reactions Analysis
The OXO process, also known as hydroformylation, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes . This chemical reaction entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .
Physical And Chemical Properties Analysis
The molecular formula of 6-Oxo-ramelteon is C16H19NO3 . Its average mass is 273.327 Da and its monoisotopic mass is 273.136505 Da .
科学的研究の応用
Treatment of Insomnia in Older Adults
Ramelteon has been used for the treatment of insomnia, particularly in older adults . A systematic review and meta-analysis of studies conducted from 1990 to 2021 showed significant improvements in total sleep time (objective), sleep latency, and sleep quality (objective and subjective) for melatonin and/or ramelteon users compared with placebo .
Sleep-Wake Disorders
Ramelteon has been used for the treatment of sleep-wake disorders . These disorders are characterized by disruptions in the timing of sleep and wakefulness, leading to distress and impairment in functioning .
Depression
Ramelteon has been used in the treatment of depression . It has been found to be effective in treating sleep disturbances associated with depressive disorders .
Chronic Insomnia
Ramelteon has been used in the treatment of chronic insomnia . Chronic insomnia is a condition of disrupted sleep that occurs at least three nights per week and lasts for at least three months .
Resetting Disturbed Circadian Rhythms
Ramelteon has been found useful in resetting disturbed circadian rhythms . It has demonstrated its ability as a drug with chronobiotic properties .
Treatment of Sleep Onset
Ramelteon has high selectivity for MT1 receptors than MT2 receptors and therefore targets sleep onset more specifically than melatonin . It has been found effective in reducing sleep onset time .
Improving Sleep Efficiency
The action of ramelteon in improving sleep efficiency is dose-independent and hence acts differently from melatonin . It has been found effective in improving sleep efficiency .
Treatment of Sleep Disorders in Animals
Ramelteon has been studied in various animal models. It has been shown to decrease wakefulness in freely moving cats and to reduce sleep latency and increase sleep duration in freely moving monkeys .
作用機序
Target of Action
6-Oxo-Ramelteon, also known as Ramelteon MIII, is a potent and selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
Ramelteon MIII works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It selectively binds to the melatonin receptors in the SCN, influencing sleep onset . It has an active metabolite that circulates in higher concentrations than the parent compound and also has weak affinity for the 5HT2b receptor .
Biochemical Pathways
Ramelteon MIII affects the melatonin signaling pathway, which plays a crucial role in the regulation of sleep-wake cycles . By binding to the MT1 and MT2 receptors, it influences the downstream effects of this pathway, including the regulation of circadian rhythms . It also has an impact on the Nrf2 signaling pathway, which plays a role in oxidative stress response .
Pharmacokinetics
Ramelteon MIII is characterized by rapid absorption and extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . It forms an active metabolite (M-II) that circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is between 1 to 2.6 hours, and for M-II, it’s between 2 to 5 hours . It is primarily excreted as metabolites, with 84% in urine and 4% in feces .
Result of Action
The primary result of Ramelteon MIII’s action is the induction of sleepiness and the regulation of circadian rhythms . It is used for the treatment of insomnia, particularly delayed sleep onset .
Action Environment
The action of Ramelteon MIII can be influenced by various environmental factors. For instance, a high-fat meal can delay the peak time (Tmax) and increase the area under the curve (AUC), indicating a potentially decreased rate of absorption . Furthermore, the drug’s efficacy can be reduced when used concomitantly with potent CYP inducers . It’s also worth noting that the drug’s effects can be more pronounced in patients with hepatic impairment, as they experience a significant increase in exposure to the drug .
Safety and Hazards
特性
IUPAC Name |
N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGAOSALVFUPI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-ramelteon | |
CAS RN |
896736-22-4 | |
Record name | 6-Oxo-ramelteon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-OXO-RAMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。